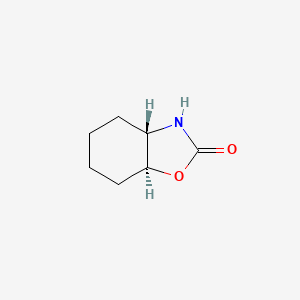![molecular formula C20H23N5O B2377574 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide CAS No. 1421526-63-7](/img/structure/B2377574.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains an azepane ring, which is a seven-membered saturated ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole group attached to a picolinamide moiety via a methylene bridge, and an azepane ring attached to the picolinamide moiety .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and azepane moieties. Benzimidazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole group could contribute to its aromaticity and potentially its fluorescence .Applications De Recherche Scientifique
Corrosion Inhibition
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide and its derivatives have been explored for their effectiveness in corrosion inhibition. Studies have demonstrated the potential of benzimidazole derivatives in protecting metals such as N80 steel in hydrochloric acid environments. These compounds exhibit high corrosion inhibition efficiency, attributed to their interaction with the metal surface, potentially forming protective layers. The effectiveness of these inhibitors has been confirmed through various techniques, including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Furthermore, quantum chemical calculations provide insights into the molecular interactions contributing to their inhibitory action (Yadav et al., 2016).
Synthesis and Chemical Reactivity
The compound has relevance in the synthesis and chemical reactivity of various heterocyclic compounds. Research involving Rh(III)-catalyzed C-H activation and cycloaddition processes has been significant for the selective synthesis of complex molecular architectures, such as spiro dihydroisoquinolinones and furan-fused azepinones. These processes highlight the utility of benzimidazole derivatives in constructing biologically relevant heterocycles under mild conditions, emphasizing their role in synthetic organic chemistry (Cui, Zhang, & Wu, 2013).
Antioxidant Activity
Benzimidazole derivatives have also been investigated for their antioxidant properties. The structural backbone of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide can be modified to yield compounds with significant antioxidant activity. This is evidenced by studies on related structures, showcasing their potential in scavenging free radicals and inhibiting oxidative processes. These findings are crucial for the development of new antioxidants for use in pharmaceuticals and food preservation (Elmastaş et al., 2018).
Fluorescent Chemosensors
The structural motif of benzimidazole derivatives, similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide, has been utilized in developing fluorescent chemosensors. These sensors are capable of detecting nitroaromatic explosives, such as picric acid, at picogram levels. This application is particularly relevant for environmental monitoring and security, demonstrating the versatility of benzimidazole-based compounds in sensing technologies (Xiong et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-(azepan-1-yl)-N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(22-14-19-23-16-7-3-4-8-17(16)24-19)18-13-15(9-10-21-18)25-11-5-1-2-6-12-25/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,26)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFWSNDEQGPXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)


![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)
![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)
![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)
![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)
![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)